1,2,3,4-Tetrahydroquinoline-3-carboxamide
CAS No.: 4138-23-2
Cat. No.: VC2823948
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4138-23-2 |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydroquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13) |
| Standard InChI Key | NYENCZIONJUOSQ-UHFFFAOYSA-N |
| SMILES | C1C(CNC2=CC=CC=C21)C(=O)N |
| Canonical SMILES | C1C(CNC2=CC=CC=C21)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1,2,3,4-Tetrahydroquinoline-3-carboxamide is characterized by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 4138-23-2 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol |
| SMILES Notation | C1C(CNC2=CC=CC=C21)C(=O)N |
| Standard InChI | InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13) |
| InChI Key | NYENCZIONJUOSQ-UHFFFAOYSA-N |
| Physical Appearance | Powder |
The compound consists of a tetrahydroquinoline scaffold with a carboxamide functional group attached at the 3-position. This structural arrangement creates a partially saturated quinoline ring system with specific reactivity patterns and stereochemical properties .
Structural Features and Properties
The tetrahydroquinoline core of the compound consists of a benzene ring fused with a partially saturated piperidine ring, with the carboxamide group (-CONH₂) at the 3-position. This arrangement creates several key structural features:
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A secondary amine (NH) within the tetrahydroquinoline ring that can participate in hydrogen bonding
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A carboxamide group that serves as both hydrogen bond donor and acceptor
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A partially saturated heterocyclic system that provides conformational flexibility
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Stereogenic center at C-3 position, potentially leading to different stereoisomers with distinct biological properties
These structural features collectively contribute to the compound's chemical reactivity, solubility profile, and biological activities .
Synthesis Methodologies
Reaction Conditions and Considerations
The synthesis of tetrahydroquinoline derivatives generally requires specific reaction conditions:
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | DMF, dichloromethane, or methanol |
| Temperature | Room temperature to 80°C depending on the step |
| Catalyst | Acids (e.g., TFA, HCl) or Lewis acids |
| Reaction Time | 3-24 hours depending on reactivity |
| Purification Methods | Column chromatography, recrystallization |
The synthesis often requires careful control of reaction conditions to optimize yield and purity. The presence of the stereogenic center at the 3-position may necessitate strategies for stereoselective synthesis when specific stereoisomers are desired .
Chemical Reactivity and Transformations
Key Reactive Sites
1,2,3,4-Tetrahydroquinoline-3-carboxamide possesses several reactive sites that can participate in various chemical transformations:
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The secondary amine (NH) in the tetrahydroquinoline ring can undergo N-alkylation or N-acylation reactions
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The carboxamide group can be hydrolyzed to the corresponding carboxylic acid or dehydrated to form nitriles
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The partially saturated piperidine ring can undergo oxidation to form the corresponding quinoline derivative
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The aromatic ring can participate in electrophilic aromatic substitution reactions typical of aniline derivatives
These reactive sites make the compound a versatile starting material for the synthesis of more complex derivatives with potentially enhanced biological activities .
| Potential Biological Activity | Mechanism/Target | Application Area |
|---|---|---|
| Neurotransmitter Modulation | Interaction with neurotransmitter receptors | Neurological disorders |
| Enzyme Inhibition | Inhibition of specific enzymes | Various therapeutic applications |
| Receptor Binding | Interaction with receptor proteins | Diverse physiological processes |
The compound's activity likely stems from its ability to interact with biological targets through hydrogen bonding via the carboxamide group and the secondary amine, as well as through hydrophobic interactions via the tetrahydroquinoline scaffold .
Structure-Activity Relationships
The structure-activity relationships of tetrahydroquinoline derivatives suggest that:
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The position and nature of substituents on the tetrahydroquinoline core significantly influence biological activity
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The stereochemistry at the 3-position may affect binding affinity to biological targets
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The carboxamide group likely serves as a hydrogen bond donor and acceptor in target binding sites
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Substitution at the nitrogen atom of the tetrahydroquinoline ring, as seen in derivatives like 1-(4-fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide, can further modulate activity and selectivity
Analytical Characterization
Spectroscopic Properties
The structural elucidation and purity assessment of 1,2,3,4-tetrahydroquinoline-3-carboxamide typically involve various analytical techniques:
| Analytical Technique | Expected Features/Signals |
|---|---|
| ¹H NMR Spectroscopy | Signals for aromatic protons (6.5-7.5 ppm), NH proton (3.5-4.5 ppm), carboxamide NH₂ protons (5.5-7.0 ppm), and aliphatic protons (1.5-3.5 ppm) |
| ¹³C NMR Spectroscopy | Signals for carbonyl carbon (~170 ppm), aromatic carbons (110-150 ppm), and aliphatic carbons (25-60 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 176 corresponding to C₁₀H₁₂N₂O |
| IR Spectroscopy | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (~1650 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹) |
These analytical parameters are crucial for confirming the structure and assessing the purity of synthesized compounds .
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
1,2,3,4-Tetrahydroquinoline-3-carboxamide is structurally related to several compounds with established biological activities:
| Compound | Structural Relationship | Distinctive Features |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | Parent carboxylic acid | Contains -COOH instead of -CONH₂ at 3-position |
| 1-(4-Fluorobenzyl)-1,2,3,4-tetrahydroquinoline-3-carboxamide | N-substituted derivative | Contains 4-fluorobenzyl group on the nitrogen atom |
| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxamide | Isomeric analog | Contains amino group at 2-position and different saturation pattern |
Understanding the structural relationships between these compounds provides insights into structure-activity relationships and potential applications .
Functional Differences
The carboxamide functional group in 1,2,3,4-tetrahydroquinoline-3-carboxamide offers distinct advantages compared to the carboxylic acid in the parent compound:
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Enhanced membrane permeability due to reduced ionization at physiological pH
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Ability to form multiple hydrogen bonds through both NH₂ hydrogens
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Potentially improved metabolic stability compared to esters
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Different pharmacokinetic properties, potentially leading to altered biodistribution
Research Applications and Future Directions
Current Research Focus
Current research on tetrahydroquinoline derivatives focuses on several key areas:
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Development of efficient and stereoselective synthetic methodologies
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Investigation of biological activities across multiple therapeutic areas
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Structure-activity relationship studies to optimize potency and selectivity
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Exploration of potential applications in drug discovery and development
For 1,2,3,4-tetrahydroquinoline-3-carboxamide specifically, research may explore its potential as a scaffold for developing compounds with enhanced biological activities through strategic structural modifications .
Future Perspectives
The future of research on 1,2,3,4-tetrahydroquinoline-3-carboxamide holds several promising directions:
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Comprehensive evaluation of its biological activities across multiple therapeutic areas
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Development of more efficient synthetic routes with improved stereoselectivity
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Exploration of its potential as a versatile intermediate in medicinal chemistry
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Investigation of its applications beyond pharmaceutical research, such as in materials science and catalysis
These research directions could significantly expand our understanding of this compound's properties and applications in various fields .
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